N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-Carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide is an oxalamide derivative characterized by a benzofuran ring substituted with a carbamoyl group at the 2-position and a 1-phenylethyl moiety at the N2 position. Oxalamides are a versatile class of compounds with roles in flavor enhancement (e.g., umami agonists), pharmaceuticals (e.g., antiviral agents), and materials science (e.g., coordination polymers) .
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11(12-7-3-2-4-8-12)21-18(24)19(25)22-15-13-9-5-6-10-14(13)26-16(15)17(20)23/h2-11H,1H3,(H2,20,23)(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFIPZMOJCUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Carbamoyl Group: The carbamoyl group is introduced via the reaction of the benzofuran derivative with isocyanates under controlled conditions.
Formation of Oxalamide Moiety: The final step involves the reaction of the intermediate compound with oxalyl chloride and subsequent coupling with a phenylethylamine derivative to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring and the oxalamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can lead to amine or alcohol derivatives.
Scientific Research Applications
N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s benzofuran-carbamoyl and phenylethyl groups distinguish it from other oxalamides. Key structural comparisons include:
Key Observations :
Key Insights :
- Flavor vs. Pharmaceutical Applications : S336’s dimethoxybenzyl and pyridyl groups are optimized for umami receptor (hTAS1R1/hTAS1R3) activation, while the target’s benzofuran may favor interactions with enzymatic or transmembrane targets .
- Safety Considerations: S336’s high NOEL (100 mg/kg/day) reflects favorable metabolic pathways (hydrolysis, oxidation), but the target compound’s phenylethyl group could alter pharmacokinetics, necessitating dedicated toxicity studies .
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of specific enzymatic pathways and its implications in therapeutic applications. This article will explore the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a benzofuran moiety and an oxalamide structure, which are significant for its biological interactions. The presence of the carbamoyl and phenylethyl groups contributes to its pharmacological profile.
Research indicates that this compound acts primarily as a histone lysine demethylase (KDM) modulator . This modulation is crucial for regulating gene expression involved in various cellular processes, including cell differentiation and proliferation. The compound's ability to inhibit KDMs suggests potential applications in cancer therapy, where dysregulation of these enzymes is often observed.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Effects : The compound has shown significant inhibition of cancer cell lines, indicating its potential as an anticancer agent.
- Apoptotic Induction : Treatment with this compound has resulted in increased markers of apoptosis in various cancer cell lines, suggesting a mechanism that promotes programmed cell death.
In Vivo Studies
Preclinical animal studies have further elucidated the compound's biological activity:
- Tumor Growth Inhibition : Animal models treated with this compound displayed reduced tumor sizes compared to control groups.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects noted.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
-
Study on Breast Cancer Cells :
- Objective: To evaluate the antiproliferative effects on MCF-7 breast cancer cells.
- Findings: The compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours of treatment, with associated apoptotic marker upregulation.
-
Study on Lung Cancer Models :
- Objective: To assess tumor growth inhibition in xenograft models.
- Findings: A significant reduction in tumor volume (approximately 50%) was observed in treated mice compared to controls over a four-week period.
Q & A
Q. What are the established synthetic routes for preparing N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-phenylethyl)oxalamide?
The synthesis typically involves coupling a benzofuran derivative with a phenylethylamine via an oxalamide linkage. Key steps include:
- Activation of carboxylic acids using reagents like EDCl/HOBt to form reactive intermediates.
- Purification via silica gel column chromatography to isolate the product .
- Yield optimization through solvent selection (e.g., DCM for sterically hindered substrates or DMF for polar intermediates) . Example: A similar oxalamide ligand (H3obea) was synthesized via sequential coupling of 2-carboxyphenylamine and 2-hydroxyethylamine, achieving a 53% yield after column chromatography .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 402.28 for analogous compounds) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δH 7.28–7.45 ppm) and amide NH signals (δH ~10.8 ppm) .
- ¹³C NMR : Amide carbonyls (δC ~158–160 ppm) and benzofuran carbons (δC ~110–150 ppm) .
- HPLC : Purity assessment (>95% for most oxalamides) .
Q. What are the primary research applications of this compound?
- Antiviral Research : Explored as HIV entry inhibitors by targeting the CD4-binding site, validated via pseudovirus neutralization assays .
- Coordination Chemistry : Flexible oxalamide ligands enable the design of 2D/3D coordination polymers for catalytic or magnetic materials .
Advanced Questions
Q. How do structural modifications influence the compound’s biological activity and binding affinity?
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl, –CF₃) on the benzofuran ring enhance antiviral activity by improving target (e.g., HIV gp120) interactions .
- Stereochemistry : Chiral centers in the phenylethyl group impact enantioselective binding. Resolved via chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) .
- Data Insight : Analogous compounds with 4-chlorophenyl substituents showed 10-fold higher neutralization potency than unsubstituted variants .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., TZM-bl cells for HIV entry inhibition) .
- Metabolic Stability Testing : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
- Structural Confirmation : Re-analyze stereochemistry via X-ray crystallography if activity diverges from computational predictions .
Q. How is computational modeling integrated into optimizing this compound’s efficacy?
- Docking Studies : Predict binding modes with targets (e.g., HIV gp120) using AutoDock Vina. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .
- MD Simulations : Assess dynamic stability of ligand-target complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values .
Methodological Notes
- Stereochemical Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to separate enantiomers .
- Activity Validation : Combine in vitro assays (e.g., antiviral) with cytotoxicity profiling (e.g., HepG2 cells) to establish selectivity indices .
- Coordination Polymer Design : Leverage the ligand’s conformational flexibility to tune metal-ligand bond angles (e.g., Cu(II) complexes with syn-anti carboxylate bridges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
